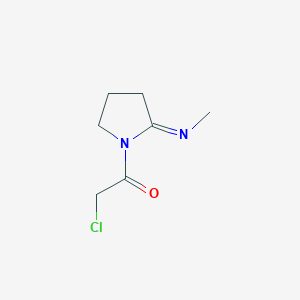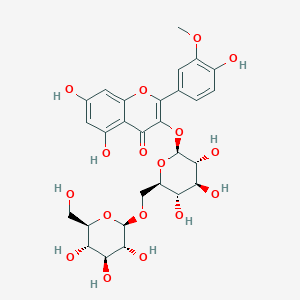
1,3-Dibutyltriazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibutyltriazene (DBT) is a chemical compound that belongs to the azene family. It is a colorless liquid with a molecular formula of C10H20N4. DBT is a relatively new compound that has been the subject of scientific research in recent years. It has shown potential in various applications, including the field of organic synthesis, medicinal chemistry, and material science.
Wirkmechanismus
The mechanism of action of 1,3-Dibutyltriazene is not fully understood. However, it is believed that it exerts its effects through the inhibition of certain enzymes involved in cellular processes. This inhibition leads to the disruption of cellular functions, leading to cell death.
Biochemical and Physiological Effects:
1,3-Dibutyltriazene has been shown to possess anti-cancer properties. It has been studied for its potential use in the treatment of various types of cancer, including breast cancer and lung cancer. Additionally, 1,3-Dibutyltriazene has been shown to possess anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dibutyltriazene has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has shown potential in various scientific research applications, making it a valuable tool for researchers. However, there are also limitations to the use of 1,3-Dibutyltriazene in lab experiments. For example, its mechanism of action is not fully understood, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 1,3-Dibutyltriazene. One potential direction is the further exploration of its anti-cancer properties. It has shown potential in the treatment of various types of cancer, and further research could lead to the development of new anti-cancer drugs. Additionally, 1,3-Dibutyltriazene could be studied for its potential use in the treatment of other diseases, such as inflammatory conditions. Finally, the synthesis of new derivatives of 1,3-Dibutyltriazene could lead to the development of new materials with unique properties.
Synthesemethoden
The synthesis of 1,3-Dibutyltriazene involves the reaction of butylamine with sodium azide in the presence of a catalyst. The reaction proceeds through a series of steps, leading to the formation of 1,3-Dibutyltriazene. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1,3-Dibutyltriazene has shown potential in various scientific research applications. It has been used as a building block in organic synthesis, where it has been utilized in the synthesis of various organic compounds. 1,3-Dibutyltriazene has also been studied for its potential use in medicinal chemistry, where it has been shown to possess anti-cancer properties. Additionally, 1,3-Dibutyltriazene has been used in material science, where it has been studied for its potential use in the development of new materials.
Eigenschaften
CAS-Nummer |
118398-98-4 |
|---|---|
Produktname |
1,3-Dibutyltriazene |
Molekularformel |
C8H19N3 |
Molekulargewicht |
157.26 g/mol |
IUPAC-Name |
N-(butyldiazenyl)butan-1-amine |
InChI |
InChI=1S/C8H19N3/c1-3-5-7-9-11-10-8-6-4-2/h3-8H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
QGEUNYCMNRTKOP-UHFFFAOYSA-N |
SMILES |
CCCCNN=NCCCC |
Kanonische SMILES |
CCCCNN=NCCCC |
Andere CAS-Nummern |
118398-98-4 |
Synonyme |
1,3-Dibutyltriazene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)



![3,7-Dimethyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane](/img/structure/B48814.png)
![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B48817.png)


![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)
![(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol](/img/structure/B48826.png)


![4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide](/img/structure/B48830.png)
![Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-](/img/structure/B48839.png)